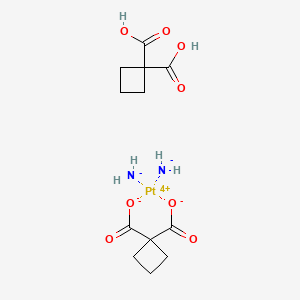

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) is a complex compound that combines azanide, cyclobutane-1,1-dicarboxylate, cyclobutane-1,1-dicarboxylic acid, and platinum in its +4 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane-1,1-dicarboxylic acid typically involves the reaction of cyclobutene with carbon dioxide under high pressure and temperature conditions. This reaction yields cyclobutane-1,1-dicarboxylic acid as a crystalline solid . The preparation of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves the coordination of platinum with cyclobutane-1,1-dicarboxylate and azanide ligands under controlled conditions, often requiring the use of specific solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of cyclobutane-1,1-dicarboxylic acid involves large-scale synthesis using high-pressure reactors and continuous flow systems to ensure efficient production. The coordination of platinum with cyclobutane-1,1-dicarboxylate and azanide is typically carried out in specialized facilities equipped with the necessary safety and handling protocols for platinum compounds .

Chemical Reactions Analysis

Types of Reactions

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) undergoes various chemical reactions, including:

Oxidation: The platinum center can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can occur at the platinum center, typically using reducing agents such as hydrogen or hydrides.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .

Scientific Research Applications

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Medicine: Explored for its use in chemotherapy, particularly in the treatment of platinum-sensitive cancers.

Industry: Utilized in the production of advanced materials and as a component in certain types of sensors.

Mechanism of Action

The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) involves its interaction with cellular components, particularly DNA. The platinum center can form cross-links with DNA, disrupting the replication and transcription processes, leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin .

Comparison with Similar Compounds

Similar Compounds

Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.

Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.

Oxaliplatin: A third-generation platinum drug used in the treatment of colorectal cancer.

Uniqueness

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of stability, reactivity, and biological activity compared to other platinum-based compounds .

Biological Activity

The compound “Azanide; cyclobutane-1,1-dicarboxylate; cyclobutane-1,1-dicarboxylic acid; platinum(4+)” represents a complex of platinum with potential applications in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, synthesis, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is C6H14N2O4Pt, with a molecular weight of approximately 373.27 g/mol. The compound features a platinum center coordinated with cyclobutane-1,1-dicarboxylic acid, which enhances its biological activity through specific interactions at the molecular level.

The biological activity of platinum-based compounds primarily involves their ability to interact with DNA. The mechanism can be summarized as follows:

- DNA Interaction : Platinum complexes form covalent bonds with nucleophilic sites on DNA, leading to cross-linking that inhibits replication and transcription.

- Induction of Apoptosis : The formation of DNA adducts triggers cellular stress responses, resulting in apoptosis (programmed cell death) in cancer cells. This is mediated through mitochondrial dysfunction and the activation of caspases (caspase-3 and caspase-9) .

Anticancer Properties

Research has shown that platinum(4+) complexes exhibit significant anticancer activity against various tumor types:

- Dicycloplatin : A related compound used in chemotherapy has demonstrated efficacy against non-small-cell lung carcinoma and prostate cancer. It operates by inducing mitochondrial dysfunction leading to cell death .

| Cancer Type | Efficacy |

|---|---|

| Non-small-cell lung carcinoma | Effective |

| Prostate cancer | Effective |

| Ovarian carcinoma | Potentially effective |

| Colon carcinoma | Potentially effective |

Case Studies

- Dicycloplatin in Clinical Trials : Dicycloplatin has undergone phase I trials demonstrating its safety profile and potential effectiveness in treating advanced cancers. Side effects included nausea, vomiting, and hematological issues such as thrombocytopenia .

- Mechanistic Studies : Studies involving Hep G2 cells treated with dicycloplatin showed a decline in mitochondrial membrane potential and the release of cytochrome c into the cytosol, indicating a shift towards apoptosis via intrinsic pathways .

Synthesis Methods

The synthesis of azanide; cyclobutane-1,1-dicarboxylate; platinum(4+) typically involves:

- Reactants : Platinum(IV) chloride is reduced in the presence of azanide and cyclobutane-1,1-dicarboxylic acid.

- Conditions : The reaction is carried out under controlled conditions to prevent oxidation, often using solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Research Applications

The compound has diverse applications beyond oncology:

- Catalysis : Utilized as a catalyst in organic reactions such as hydrogenation and oxidation due to its electron transfer capabilities .

- Nanotechnology : Employed in synthesizing platinum nanoparticles for applications in electronics and materials science .

Properties

Molecular Formula |

C12H18N2O8Pt |

|---|---|

Molecular Weight |

513.36 g/mol |

IUPAC Name |

azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) |

InChI |

InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+4/p-2 |

InChI Key |

GCXVVYRKEBGWGG-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.